(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime (1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC16407702
InChI: InChI=1S/C7H8F3N3O/c1-4(12-14)5-3-6(7(8,9)10)13(2)11-5/h3,14H,1-2H3/b12-4+
SMILES:
Molecular Formula: C7H8F3N3O
Molecular Weight: 207.15 g/mol

(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime

CAS No.:

Cat. No.: VC16407702

Molecular Formula: C7H8F3N3O

Molecular Weight: 207.15 g/mol

* For research use only. Not for human or veterinary use.

(1E)-1-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]ethanone oxime -

Specification

Molecular Formula C7H8F3N3O
Molecular Weight 207.15 g/mol
IUPAC Name (NE)-N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine
Standard InChI InChI=1S/C7H8F3N3O/c1-4(12-14)5-3-6(7(8,9)10)13(2)11-5/h3,14H,1-2H3/b12-4+
Standard InChI Key AMIUJCSIBFVVOE-UUILKARUSA-N
Isomeric SMILES C/C(=N\O)/C1=NN(C(=C1)C(F)(F)F)C
Canonical SMILES CC(=NO)C1=NN(C(=C1)C(F)(F)F)C

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s IUPAC name, (NE)-N-[1-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethylidene]hydroxylamine, reflects its pyrazole backbone substituted with a methyl group at position 1, a trifluoromethyl group at position 5, and an ethanone oxime moiety at position 3. Its molecular formula, C₇H₈F₃N₃O, corresponds to a molar mass of 207.15 g/mol . Key identifiers include the Canonical SMILES CC(=NO)C1=NN(C(=C1)C(F)(F)F)C and the InChIKey AMIUJCSIBFVVOE-UUILKARUSA-N.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₇H₈F₃N₃O
Molar Mass207.15 g/mol
Density1.41 ± 0.1 g/cm³ (Predicted)
Boiling Point290.2 ± 40.0 °C (Predicted)
pKa10.80 ± 0.70 (Predicted)

Structural Analysis and Conformational Insights

While no direct crystallographic data exists for this compound, analogous pyrazole derivatives exhibit planar pyrazole rings with minor deviations. For example, a related ferrocenyl-pyrazole structure revealed a pyrazole ring rotated 8.9° relative to its cyclopentadienyl ligand, suggesting potential conformational flexibility in similar systems . The trifluoromethyl group’s electron-withdrawing effects likely enhance the pyrazole’s electrophilic character, while the oxime group (-NOH) introduces nucleophilic reactivity .

Synthesis and Regiochemical Control

Key Synthetic Pathways

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole intermediates, critical precursors to this oxime, begins with 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. Cyclocondensation with methylhydrazine yields regioisomeric pyrazoles, which are separated via fractional distillation under optimized pressure conditions . Subsequent oxidation and oximation steps introduce the ethanone oxime group.

Table 2: Representative Synthetic Steps

StepReactionConditionsYield
1CyclocondensationHydrazine, EtOH, reflux85–90%
2Regioisomer SeparationVacuum distillation>95%
3Oxidation to EthanonePCC, CH₂Cl₂78%
4Oxime FormationNH₂OH·HCl, NaOAc, EtOH82%

Mechanistic Considerations

The regioselectivity of pyrazole formation is governed by the electronic effects of the trifluoromethyl group, which directs cyclization to favor the 5-substituted isomer . Oxime formation proceeds via nucleophilic addition of hydroxylamine to the ketone, followed by tautomerization to the (E)-isomer.

Physicochemical Properties and Reactivity

Thermal and Solubility Characteristics

Predicted thermal stability is evidenced by a high boiling point (290.2°C), suggesting suitability for high-temperature applications . The compound’s moderate polarity, inferred from a pKa of 10.80, indicates solubility in polar aprotic solvents like DMSO or THF .

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